Betulalbuside A

Overview

Description

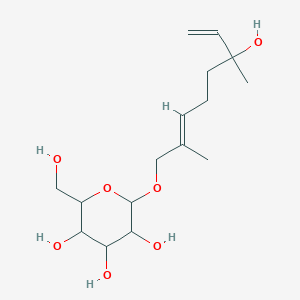

Betulalbuside A is a monoterpene glucoside . It is found in various plants, including Viburnum lantana and the herbs of Ligularia macrophylla .

Molecular Structure Analysis

This compound has a molecular formula of C16H28O7 . Its average mass is 332.389 Da and its mono-isotopic mass is 332.183502 Da . It has a double-bond stereo and 6 of 6 defined stereocentres .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 555.2±50.0 °C at 760 mmHg, and a flash point of 289.6±30.1 °C . It has 7 H bond acceptors, 5 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is -0.42 .Scientific Research Applications

Traditional Medicinal Uses and Phytochemical Composition

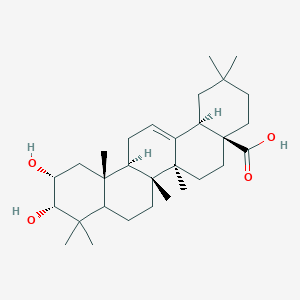

Betulalbuside A is found in various species of the genus Betula, which have been traditionally used in medicine for treating inflammatory diseases like arthritis. Phytochemical research has identified various compounds in Betula species, including triterpenoids and flavonoids, which have shown a range of pharmacological activities. These activities include immunomodulatory, anti-inflammatory, antimicrobial, antiviral, antioxidant, antidiabetic, dermatological, gastroprotective, and hepatoprotective effects. Additionally, specific Betula species, such as Betula platyphylla and Betula pendula, have been found potentially useful in treating degenerative joint disease. Betula bark, betulin, and betulinic acid have been studied for their anti-carcinogenic effects (Rastogi, Pandey, & Singh Rawat, 2014).

Anti-HIV and Anti-inflammatory Activities

A study on Betula alnoides, a medicinal plant in Thai traditional longevity preparations, revealed significant anti-HIV-1 integrase and anti-inflammatory effects of isolated compounds, including betulinic acid and betulin. These compounds showed potent inhibitory activity against HIV-1 integrase and significant effects on LPS-induced nitric oxide production (Chaniad, Sudsai, Septama, Chukaew, & Tewtrakul, 2019).

Anticancer Potential

Betula utilis, known as Himalayan silver birch, has been used traditionally for various health ailments, including cancer. A study found that bio-guided fractionation of Betula utilis Bark led to the isolation of six triterpenes, including betulin and betulinic acid. These compounds demonstrated selective cytotoxic activity against breast cancer cells, indicating their therapeutic potential against breast cancer (Mishra et al., 2016).

Antioxidant and Antimicrobial Activities

Betula alnoides has been used traditionally for treating various diseases, including diabetes. A study on its bark extract showed significant antioxidant and antimicrobial activities, as well as α-glucosidase inhibitory effect, suggesting its potential as a natural source of antioxidants for treating pathogenic diseases (Ghimire et al., 2012).

Potential Anti-cancer and Anti-HIV Properties

Betulin and betulinic acid, found in Betula species, exhibit a wide spectrum of biological and pharmacological properties, including anti-cancer and anti-HIV activities. The specific mechanism of action of betulin against cancer cells and the role of betulin acid in inducing apoptosis are significant areas of research, highlighting their potential as experimental anti-cancer drugs (Hordyjewska, Ostapiuk, Horecka, & Kurzepa, 2019).

Mechanism of Action

Target of Action

Betulalbuside A is a monoterpene glucoside found in the plant Viburnum lantana It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in inflammation.

Mode of Action

It is known to have anti-inflammatory properties

Biochemical Pathways

Given its anti-inflammatory activity , it can be inferred that it may influence pathways related to inflammation.

Result of Action

Safety and Hazards

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHZDNHJZBEGME-PAHMEIBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317098 | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64776-96-1 | |

| Record name | Betulalbuside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

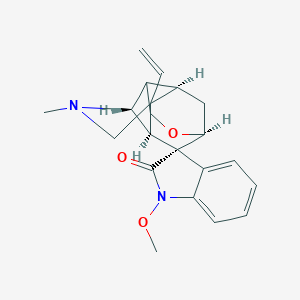

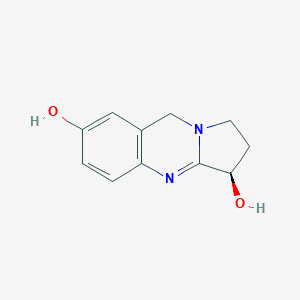

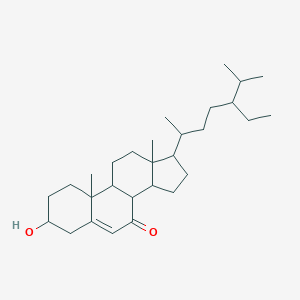

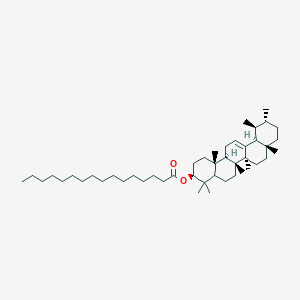

Feasible Synthetic Routes

Q & A

Q1: What is Betulalbuside A and where is it found?

A1: this compound is a naturally occurring monoterpene glycoside. It has been isolated from a variety of plant sources, including the leaves of Betula alba (Birch) [], the fruits of Chaenomeles japonica (Japanese Quince) [], Cunila spicata (Lamiaceae) [], and Phlomis samia [], as well as the aerial parts of Phlomis carica [], Galium verum subsp. verum [], and Origanum acutidens [].

Q2: What is the structure of this compound?

A2: this compound is a glycoside formed by the linkage of a glucose molecule to a monoterpene alcohol. While the exact stereochemistry at the glucose linkage site can vary depending on the source, spectroscopic analyses have established its constitution as either 9-hydroxylinalool 9- or 1-hydroxylinalool 1-β-D-glucopyranoside [].

Q3: Are there any other similar compounds found in nature?

A3: Yes, a stereoisomer of this compound, named Betulalbuside B, has also been isolated from natural sources []. Additionally, other monoterpene glycosides like 8-hydroxylinaloyl, 3-O-beta-D-glucopyranoside [] and (2E)-2,6-dimethyl-2,7-octadien-1,6-diol-6-O-b-glucopyranoside [, ] share structural similarities with this compound.

Q4: What analytical techniques are commonly used to identify and characterize this compound?

A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, play a crucial role in structure elucidation [, , , ]. Mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is also employed for identification and quantification [, , ].

Q5: Has this compound demonstrated any biological activities?

A5: While specific studies focusing solely on the biological activity of this compound are limited within the provided research papers, its presence alongside other bioactive compounds in various plant extracts suggests potential therapeutic applications. For instance, it has been identified in extracts exhibiting anti-inflammatory properties []. Further research is necessary to fully elucidate its potential bioactivities.

Q6: Are there any known applications of this compound?

A6: Currently, the research primarily focuses on the isolation, structural characterization, and identification of this compound from various plant sources [, , , , , , , , ]. Its potential applications, especially in therapeutic areas, require further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

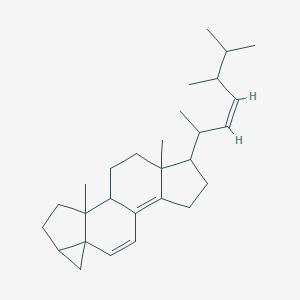

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)